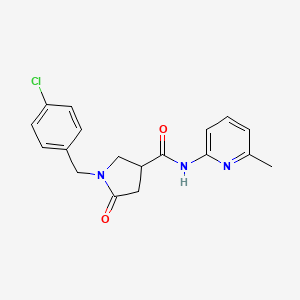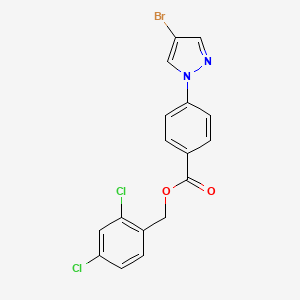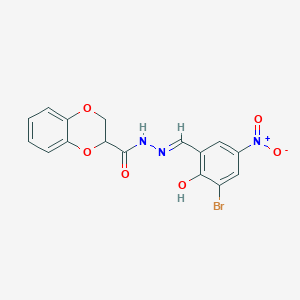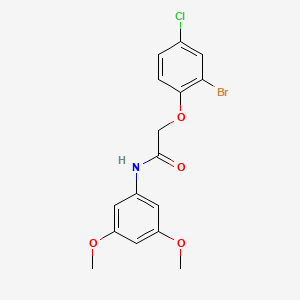
1-(4-chlorobenzyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-526,555, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been found to have a wide range of biological activities.
Mécanisme D'action
1-(4-chlorobenzyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist for the alpha7 nicotinic acetylcholine receptor, blocking the binding of acetylcholine to the receptor and preventing its activation. This results in the inhibition of downstream signaling pathways and biological processes that are regulated by this receptor.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of inflammatory responses, and the promotion of neuroprotection. These effects have been observed in both in vitro and in vivo studies, suggesting that this compound may have potential therapeutic applications in a variety of disease states.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorobenzyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor, which allows for specific modulation of this receptor without affecting other receptors or biological processes. However, the limitations of using this compound include its relatively high cost and limited availability, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorobenzyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide. These include further investigation of its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as its potential use in the treatment of inflammatory disorders and other disease states. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential side effects or limitations of its use in therapeutic settings.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzylamine with 6-methyl-2-pyridinecarboxaldehyde, followed by the addition of pyrrolidine-3-carboxylic acid and subsequent cyclization to form the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including the ability to act as a potent and selective antagonist for the alpha7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological and pathological processes, including cognitive function, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-3-2-4-16(20-12)21-18(24)14-9-17(23)22(11-14)10-13-5-7-15(19)8-6-13/h2-8,14H,9-11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDHUOOCDJULGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6027652.png)


![3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6027687.png)

![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)
![1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6027700.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6027703.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B6027705.png)


![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6027734.png)